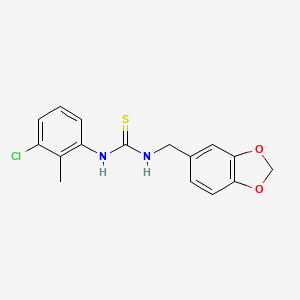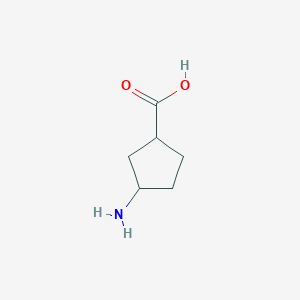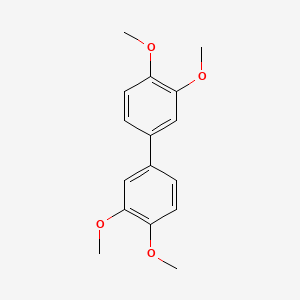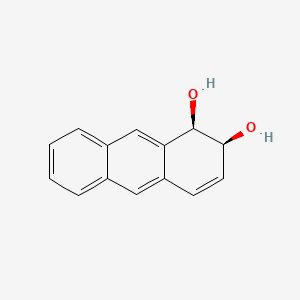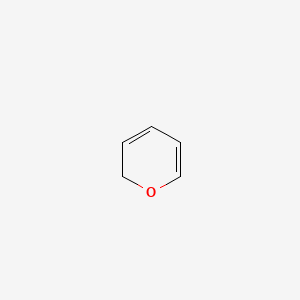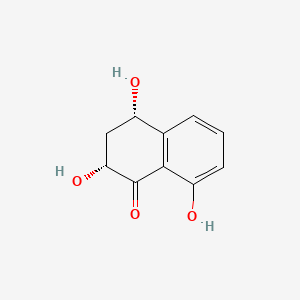
2,4,8-Trihydroxy-1-tetralone, cis-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Trihydroxy-1-tetralone, cis-(-)- is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Conformational Analysis
2,4,8-Trihydroxy-1-tetralone, cis-(-)-, and related compounds have been explored in synthesis and conformational analysis studies. Delgado et al. (1988) conducted a study on the synthesis and conformational analysis of several cis- and trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols, including the introduction of nitrogen atoms and stereoselective reduction processes (Delgado et al., 1988).
Microbial Reduction and Asymmetric Synthesis
The compound's derivatives have been used in microbial reduction to produce optically active tetralins, which are valuable asymmetric synthons in chemistry. Buisson et al. (1994) demonstrated this by reducing 2-carboxyethyl-1-tetralones using yeast strains and filamentous fungi (Buisson et al., 1994).
Tetracyclic Triterpene Synthesis
In the synthesis of tetracyclic triterpenes, cis- and trans-3a,9b-dimethyl derivatives of 7-methoxy-1,3,3a,4,5,9b-hexahydrobenz[e]inden-2-one have been synthesized from 6-methoxy-1-tetralone. This synthesis has implications for lanostane–cycloartane group triterpene production (Packer & Whitehurst, 1978).
Diastereoselective and Enantioselective Reduction
The compound has been involved in studies focusing on diastereoselective and enantioselective reductions, providing a convenient entry into various synthetic pathways. Kündig and Enríquez-García (2008) explored the chemistry of tetralin-1,4-dione, demonstrating its applications in synthesis (Kündig & Enríquez-García, 2008).
Antidepressant Synthesis
One significant application of 2,4,8-Trihydroxy-1-tetralone, cis-(-)- is in the synthesis of antidepressants. Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, an effective antidepressant, using derivatives of this compound (Vukics et al., 2002).
Asymmetric Synthesis in Biochemical Pathways
The compound has been used in asymmetric synthesis of natural cis-dihydroarenediols, indicating its importance in biochemical pathways and potentially in drug discovery. Saha, Müller, and Husain (2019) described its use in NADPH-dependent tetrahydroxynaphthalene reductase of Magnaporthe grisea (Saha, Müller, & Husain, 2019).
Propiedades
Número CAS |
88899-02-9 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2R,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1 |
Clave InChI |
FHAMKLIXDLEUPK-JGVFFNPUSA-N |
SMILES isomérico |
C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@@H]1O)O |
SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
SMILES canónico |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Otros números CAS |
110901-28-5 137623-31-5 |
Sinónimos |
2,4,8-THTO 2,4,8-trihydroxy-1-tetralone 2,4,8-trihydroxy-1-tetralone, trans-(+-)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




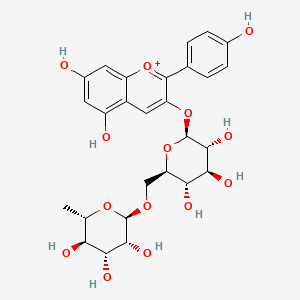
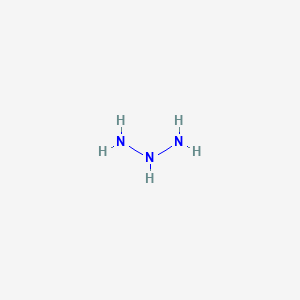
![N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)


